molecular formula C19H21NO5 B554331 (S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate CAS No. 16679-94-0

(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate

Cat. No. B554331
CAS RN: 16679-94-0
M. Wt: 343.4 g/mol
InChI Key: HDKMHRCLLPAOCC-KRWDZBQOSA-N
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Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about its physical appearance (solid, liquid, color, etc.).



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include information about the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed.



Physical And Chemical Properties Analysis

This includes information about the compound’s melting point, boiling point, solubility, stability, and other physical and chemical properties.


Scientific Research Applications

Synthesis and Chemical Properties

  • This compound has been utilized in the synthesis of other complex molecules. For instance, it has been used in the Horner-Wadsworth-Emmons reaction to produce specific sulfones, demonstrating its utility in organic synthesis processes (Enders, Berg, & Jandeleit, 2003).
  • The compound has also been involved in the preparation of ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate, highlighting its role in racemic synthesis routes (Xiao & Bing, 2006).

Medical and Pharmaceutical Research

  • It serves as a key intermediate in the synthesis of various pharmaceutical compounds, like Dabigatran etexilate, an important medication (Liu et al., 2012).

Material Science and Polymer Research

  • This compound is involved in the functional modification of polymers, such as in the modification of poly vinyl alcohol/acrylic acid hydrogels, indicating its relevance in materials science (Aly & El-Mohdy, 2015).
  • It also plays a role in the development of environmentally friendly polymers, as evidenced in the research on phloretic acid for the elaboration of polybenzoxazine (Trejo-Machin et al., 2017).

Catalysis and Organic Chemistry

  • The compound is used in the synthesis of chiral ligands derived from abrine, which are significant in controlling enantioselectivity in organic reactions (Dai, Zhu, & Hao, 2000).

Safety And Hazards

This section would include information about the compound’s toxicity, flammability, and other hazards. It may also include information about safe handling and disposal procedures.


Future Directions

This could include potential applications of the compound, areas for further research, and possible improvements to the synthesis process.


properties

IUPAC Name

ethyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-2-24-18(22)17(12-14-8-10-16(21)11-9-14)20-19(23)25-13-15-6-4-3-5-7-15/h3-11,17,21H,2,12-13H2,1H3,(H,20,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKMHRCLLPAOCC-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473893
Record name Ethyl N-[(benzyloxy)carbonyl]-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate

CAS RN

16679-94-0
Record name Ethyl N-[(benzyloxy)carbonyl]-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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